![molecular formula C8H5ClN2O4 B13901520 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13901520.png)
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the nitration of a precursor compound followed by cyclization. One common method involves the nitration of 2-chloro-4-nitrophenol, which is then subjected to cyclization under acidic conditions to form the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of 8-amino-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis:
Wirkmechanismus
The mechanism of action of 8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
8-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro group, which may influence its electronic properties and reactivity.
8-Chloro-6-amino-2H-benzo[b][1,4]oxazin-3(4H)-one: The amino group can alter the compound’s hydrogen bonding capabilities and reactivity.
Uniqueness
8-Chloro-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both nitro and chloro substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Eigenschaften
Molekularformel |
C8H5ClN2O4 |
|---|---|
Molekulargewicht |
228.59 g/mol |
IUPAC-Name |
8-chloro-6-nitro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H5ClN2O4/c9-5-1-4(11(13)14)2-6-8(5)15-3-7(12)10-6/h1-2H,3H2,(H,10,12) |
InChI-Schlüssel |
VYNZRTPLAAHUHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


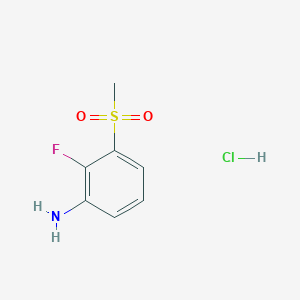
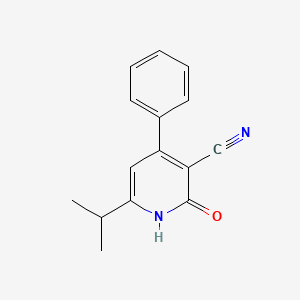

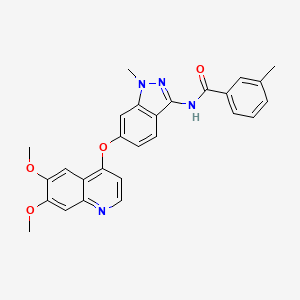
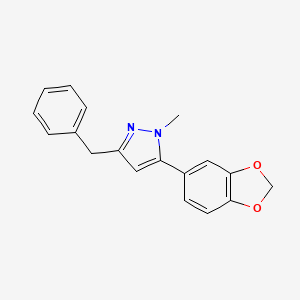
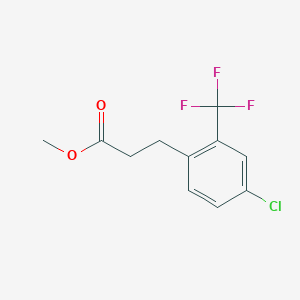
![1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13901479.png)
![2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B13901487.png)
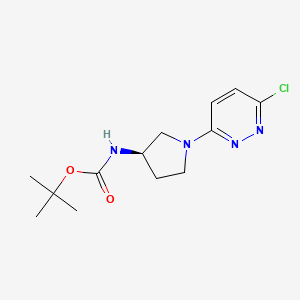

![1,1'-(2-Propen-1-ylimino)bis[2-propanol]](/img/structure/B13901506.png)
![(1S,2S,3R,5R)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13901509.png)
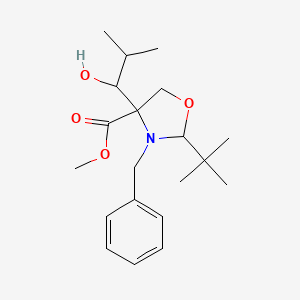
![8-chlorotetrazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B13901521.png)
